2-chloro-5-(trifluoromethoxy)benzene-1-sulfonyl chloride
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Overview
Description
2-chloro-5-(trifluoromethoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H4ClF3O3S. It is a colorless to pale yellow liquid that is soluble in common organic solvents such as ethanol, ether, and xylene . This compound is known for its strong acidic properties and is used in various chemical reactions, particularly in the synthesis of other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 2-chloro-5-(trifluoromethoxy)benzene-1-sulfonyl chloride involves the reaction of 2-fluoromethoxybenzenesulfonyl chloride with thionyl chloride . The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction conditions include maintaining a temperature range of 0-5°C and using an excess of thionyl chloride to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved safety due to the handling of smaller quantities of reactive intermediates at any given time. The use of automated systems also helps in maintaining consistent product quality and reducing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: This compound reacts with nucleophiles such as amines to form sulfonamide derivatives.
Electrophilic Aromatic Substitution: It can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electron-withdrawing group, making the aromatic ring more susceptible to attack by electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride.
Major Products
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions with amines.
Halogenated or Nitrated Aromatic Compounds: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
2-chloro-5-(trifluoromethoxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Utilized in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-5-(trifluoromethoxy)benzene-1-sulfonyl chloride involves its strong electrophilic nature, which allows it to react readily with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This reactivity is exploited in various chemical and biological applications to achieve specific modifications or syntheses.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
2-chloro-5-(trifluoromethoxy)benzene-1-sulfonyl chloride is unique due to the presence of both a chloro and a trifluoromethoxy group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis and various scientific applications.
Properties
CAS No. |
77797-65-0 |
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Molecular Formula |
C7H3Cl2F3O3S |
Molecular Weight |
295.06 g/mol |
IUPAC Name |
2-chloro-5-(trifluoromethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H3Cl2F3O3S/c8-5-2-1-4(15-7(10,11)12)3-6(5)16(9,13)14/h1-3H |
InChI Key |
JGKVFWNIQYMJCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)S(=O)(=O)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
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